
6-(Cyclohexylamino)pyridazin-3-ol
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyridazine derivatives, such as 6-(Cyclohexylamino)pyridazin-3-ol, involves various methods. One approach is the Lewis acid-mediated inverse electron demand Diels-Alder reaction . Another method involves an unexpected C-C bond cleavage in the absence of metal, enabling an efficient approach toward 3,6-diarylpyridazines and 6-arylpyridazin-3-ones from simple and commercially available 1,3-dicarbonyl compounds and methyl ketones .Chemical Reactions Analysis
Pyridazine derivatives, including this compound, can undergo various chemical reactions. For instance, Cu (II)-catalyzed aerobic 6- endo - trig cyclizations provide 1,6-dihydropyridazines and pyridazines . A TBAI/K 2 S 2 O 8 -promoted [4 + 2] annulation of ketene N,S -acetals, and N -tosylhydrazones provides a variety of trisubstituted pyridazines in good yields .Aplicaciones Científicas De Investigación
Chemical Synthesis and Structural Analysis Research into pyridazin-3-ol derivatives, including 6-(cyclohexylamino)pyridazin-3-ol, has led to the development of various synthetic routes and analyses of their chemical structure. One study describes concise routes to pharmacologically active pyridazinones, highlighting the utility of alkynyl heterocycles as effective dipolarophiles in the synthesis of pyridazin-3-one derivatives (Johnston et al., 2008). Additionally, the synthesis of pyridazinone derivatives through condensation and cyclization reactions demonstrates the chemical versatility and potential for functional group transformations of these compounds (Kang et al., 2018).
Pharmacological Potential The pharmacological exploration of pyridazinone derivatives includes their evaluation as antihypertensive, anti-inflammatory, and antithrombotic agents. For instance, derivatives have shown significant antihypertensive and antithrombotic properties in preclinical models, indicating potential for development as therapeutic agents (Cignarella et al., 1986). Furthermore, novel pyridazinone derivatives have been designed and evaluated for anti-inflammatory activity, with some compounds demonstrating inhibitory effects on inflammation comparable to diclofenac, a widely used NSAID, while exhibiting fewer gastrointestinal side effects (Abouzid et al., 2012).
Material Science and Corrosion Inhibition Pyridazinone derivatives have also been investigated for their applications in material science, particularly as corrosion inhibitors. Research demonstrates the effectiveness of pyridazinone derivatives in preventing the corrosion of metals in acidic environments, highlighting their potential as protective agents in industrial applications (Mashuga et al., 2017).
Mecanismo De Acción
Target of Action
Pyridazinone derivatives, to which this compound belongs, have been found to interact with a wide range of biological targets, exhibiting diverse pharmacological activities .
Mode of Action
It’s known that certain pyridazinone derivatives inhibit calcium ion influx, which is required for the activation of platelet aggregation . This suggests that 6-(Cyclohexylamino)pyridazin-3-ol might interact with its targets in a similar manner, leading to changes in cellular processes.
Biochemical Pathways
Pyridazinone derivatives have been associated with a broad spectrum of activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The pharmacokinetic properties of pyridazinone derivatives can vary widely, influencing their bioavailability .
Result of Action
Pyridazinone derivatives have been associated with a wide range of pharmacological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
It’s known that environmental factors can significantly influence the action of chemical compounds .
Propiedades
IUPAC Name |
3-(cyclohexylamino)-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c14-10-7-6-9(12-13-10)11-8-4-2-1-3-5-8/h6-8H,1-5H2,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTAZWBRHNYMFHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=NNC(=O)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



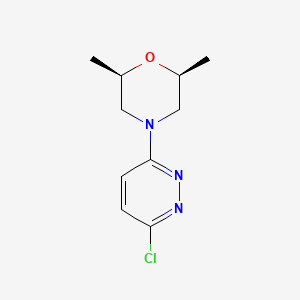

![(2R)-2-[(2,4-Dimethoxybenzyl)amino]propan-1-ol](/img/structure/B1474193.png)
![(1S,2S)-2-[(4-aminophenyl)sulfanyl]cyclohexan-1-ol](/img/structure/B1474195.png)
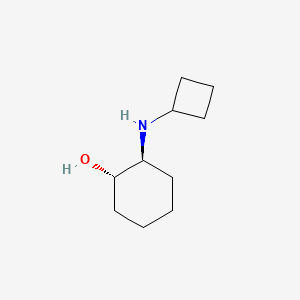

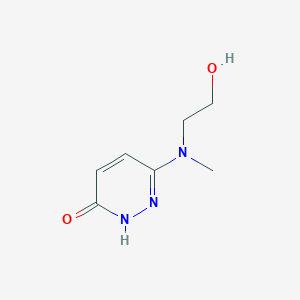
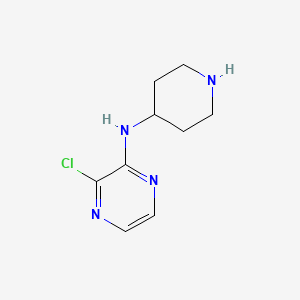
amine](/img/structure/B1474204.png)


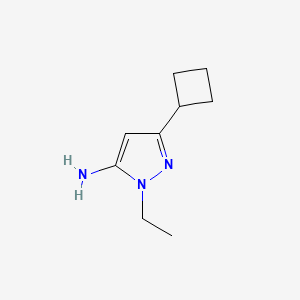

![(1R,2R)-2-{[(pyridin-2-yl)methyl]amino}cyclopentan-1-ol](/img/structure/B1474211.png)